Cas no 2093731-69-0 (N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide)

N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Z1413952056
- N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide
- AKOS033321225
- EN300-6547694
- 2093731-69-0
-
- Inchi: 1S/C11H10FN3O/c12-9-4-8(5-14-6-9)10(16)15-11(7-13)2-1-3-11/h4-6H,1-3H2,(H,15,16)
- InChI Key: XALCBAQNSQYSMJ-UHFFFAOYSA-N
- SMILES: FC1=CN=CC(=C1)C(NC1(C#N)CCC1)=O
Computed Properties
- Exact Mass: 219.08079011g/mol
- Monoisotopic Mass: 219.08079011g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 331
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 65.8Ų
- XLogP3: 0.7
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6547694-0.1g |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
2093731-69-0 | 95.0% | 0.1g |
$804.0 | 2025-03-13 | |
Enamine | EN300-6547694-5.0g |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
2093731-69-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-13 | |
Enamine | EN300-6547694-10.0g |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
2093731-69-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-13 | |
Enamine | EN300-6547694-2.5g |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
2093731-69-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-13 | |
Enamine | EN300-6547694-0.05g |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
2093731-69-0 | 95.0% | 0.05g |
$768.0 | 2025-03-13 | |
Enamine | EN300-6547694-1.0g |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
2093731-69-0 | 95.0% | 1.0g |
$914.0 | 2025-03-13 | |
Enamine | EN300-6547694-0.5g |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
2093731-69-0 | 95.0% | 0.5g |
$877.0 | 2025-03-13 | |
Enamine | EN300-6547694-0.25g |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide |
2093731-69-0 | 95.0% | 0.25g |
$840.0 | 2025-03-13 |
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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2. Book reviews
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide
Professional Introduction to N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide (CAS No. 2093731-69-0)
N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide, a compound with the CAS number 2093731-69-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry.
The molecular structure of N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide incorporates a cyclobutyl group linked to a fluorinated pyridine core, which is further modified by a carboxamide moiety. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable scaffold for designing novel therapeutic agents. The presence of the cyano group and the fluorine atom enhances the compound's reactivity and binding affinity, respectively, which are critical factors in drug design.
In recent years, there has been growing interest in the development of fluorinated pyridines as key components in pharmaceuticals. These compounds exhibit improved metabolic stability, enhanced bioavailability, and increased binding affinity to biological targets. The introduction of fluorine into the pyridine ring can modulate electronic properties, leading to more effective interactions with enzymes and receptors. This has opened up new avenues for the design of drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
The cyclobutyl group in N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide adds an additional layer of complexity to its chemical behavior. Cycloalkyl groups are known to influence the conformational flexibility and solubility of molecules, which can be crucial for their pharmacokinetic properties. The cyano group further contributes to the compound's reactivity, allowing for various chemical transformations that can be exploited in synthetic chemistry.
Recent studies have highlighted the potential of this compound as a building block for more complex molecules. Researchers have been exploring its use in the synthesis of kinase inhibitors, which are widely used in cancer therapy. The combination of the fluorinated pyridine core and the cyano-substituted cyclobutyl group provides an ideal platform for designing molecules that can selectively target specific kinases involved in tumor growth and progression.
Another area where this compound shows promise is in the treatment of infectious diseases. The unique structural features of N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide make it a suitable candidate for developing novel antiviral and antibacterial agents. The fluorine atom can enhance the compound's ability to interact with viral proteases and enzymes involved in bacterial metabolism, leading to more effective therapeutic outcomes.
The carboxamide moiety in this compound also plays a significant role in its biological activity. Carboxamides are known to be important pharmacophores in many drugs due to their ability to form hydrogen bonds with biological targets. This property can be leveraged to improve the binding affinity and selectivity of drug candidates.
In conclusion, N-(1-cyanocyclobutyl)-5-fluoropyridine-3-carboxamide (CAS No. 2093731-69-0) is a versatile compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. Ongoing research continues to uncover new applications for this compound, underscoring its importance in the field of medicinal chemistry.
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